molecular formula C12H11F3O2 B1513353 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid CAS No. 151157-52-7

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid

Cat. No. B1513353
CAS RN: 151157-52-7
M. Wt: 244.21 g/mol
InChI Key: FNOIJSLISHWFEK-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C12H11F3O2 . It has a molecular weight of 244.21 . This compound is a versatile material used in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and material science.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Structure and Conformation Studies

Studies on related cyclobutanecarboxylic acid derivatives have focused on determining their molecular structure and conformation through X-ray diffraction methods. These studies reveal insights into the puckered conformation of the cyclobutane ring and the impact of substituents on molecular geometry, which are crucial for understanding the chemical behavior and potential reactivity of similar compounds like 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid (Reisner et al., 1983).

NMR Labeling for Membrane-Bound Peptides

Research has been conducted on designing monofluoro-substituted amino acids as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides. These studies demonstrate the application of such compounds in enhancing the understanding of peptide structures in biological membranes (Tkachenko et al., 2014).

Synthesis for Positron Emission Tomography (PET) Tracers

Fluorine-18 labeled derivatives, closely related to the core structure of interest, have been synthesized for use as tumor-avid amino acids in positron emission tomography (PET) imaging. This application signifies the potential of similar compounds in medical diagnostics and imaging (Shoup & Goodman, 1999).

Synthesis and Polymerization Studies

Research into the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, which share structural similarities with the compound of interest, sheds light on the potential of these compounds in creating materials with unique thermal and optical properties. Such studies are vital for developing new materials with specific applications (Drujon et al., 1993).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-5-2-1-4-8(9)11(10(16)17)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOIJSLISHWFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857242
Record name 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151157-52-7
Record name 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151157-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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